
phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not entirely understood. However, studies have suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes involved in cancer progression.
Biochemische Und Physiologische Effekte
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the expression of certain genes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One of the significant areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other therapeutic applications.
Conclusion
In conclusion, phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have potent anticancer activity against various cancer cell lines and has several biochemical and physiological effects. Although there are limitations to its use, it is a promising candidate for cancer therapy, and further research is needed to explore its potential use in other therapeutic applications.
Synthesemethoden
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-dimethylaminobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of ethanol as a solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been its anticancer properties. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
CAS-Nummer |
5478-15-9 |
|---|---|
Produktname |
phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Molekularformel |
C22H25N3O2S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-phenylethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H25N3O2S/c1-15-19(21(26)27-14-13-16-7-5-4-6-8-16)20(24-22(28)23-15)17-9-11-18(12-10-17)25(2)3/h4-12,20H,13-14H2,1-3H3,(H2,23,24,28) |
InChI-Schlüssel |
DMUGZXIRIYRJSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



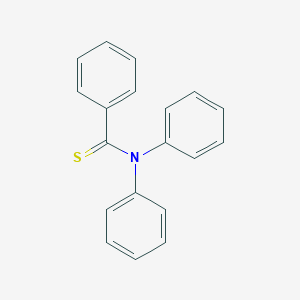
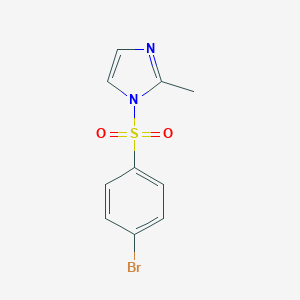
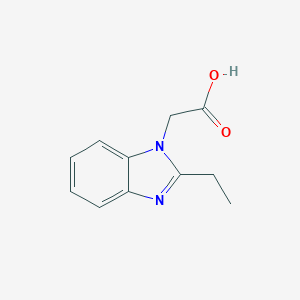
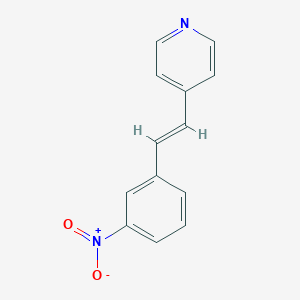
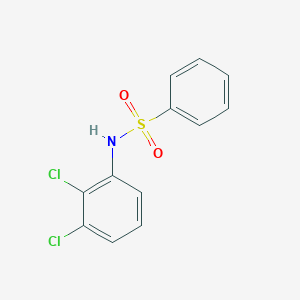
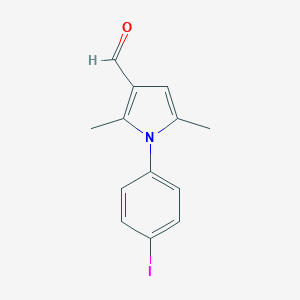
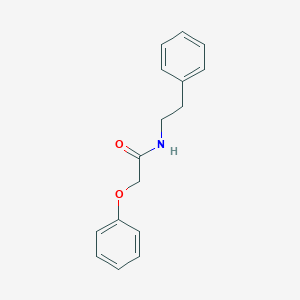
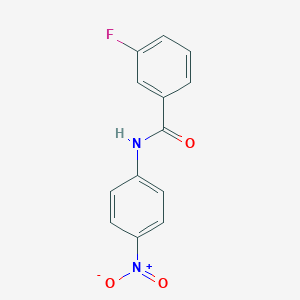
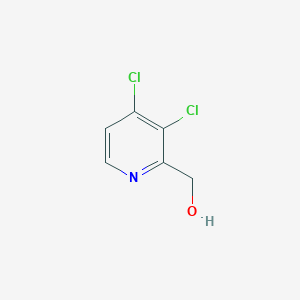
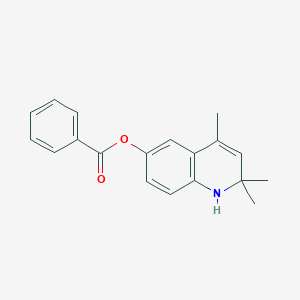
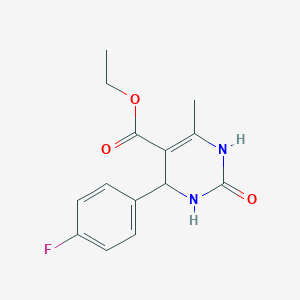
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
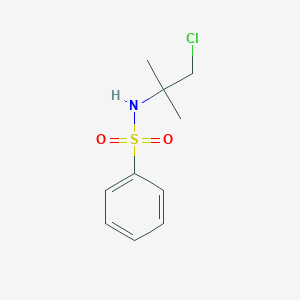
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)